![molecular formula C16H17N7O B6537285 N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1040639-55-1](/img/structure/B6537285.png)
N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide” is an organic compound that belongs to the class of phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of some new derivatives of N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide and their in vitro anticancer activity on four human cancer lines have been studied . The starting compound quinoxalin-2 (1 H )-one was prepared according to a known procedure . Its treatment with phosphorus oxychloride and a catalytic amount of DMF gave 2-chloro quinoxaline . Reaction of this compound with hydrazine hydrate in ethanol in the presence of Et3N provided 4-hydrazinyl quinoxaline , which was reacted with CS2 in pyridine yielding [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the reaction of 2-chloro quinoxaline with hydrazine hydrate in ethanol in the presence of Et3N provided 4-hydrazinyl quinoxaline . This compound was then reacted with CS2 in pyridine to yield [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol .Aplicaciones Científicas De Investigación
NPP has been used extensively in scientific research due to its unique properties. It has been studied for its potential applications in organic synthesis, drug development, and catalysis. In organic synthesis, NPP has been used as a building block for the synthesis of other heterocyclic compounds. In drug development, NPP has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria. In catalysis, NPP has been used to catalyze the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of NPP is still not fully understood. However, it is believed that NPP interacts with certain enzymes in the body, which leads to the inhibition of certain biochemical processes. In addition, NPP has been shown to interact with certain proteins, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
NPP has been shown to have a wide range of biochemical and physiological effects. In particular, it has been studied for its potential anti-cancer effects, as well as its ability to inhibit the growth of certain bacteria. In addition, NPP has been studied for its potential to reduce inflammation, as well as its ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPP has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize NPP in the laboratory. Second, NPP is relatively stable, making it suitable for long-term storage. Third, NPP is relatively non-toxic, making it safe for use in laboratory experiments. However, there are also some limitations to using NPP in laboratory experiments. For example, NPP is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, NPP can be difficult to purify, as it can easily react with other compounds.
Direcciones Futuras
The potential future directions for the study of NPP are numerous. First, further research could be conducted to better understand the mechanism of action of NPP and its biochemical and physiological effects. Second, further research could be conducted to explore the potential applications of NPP in organic synthesis, drug development, and catalysis. Third, further research could be conducted to explore the potential toxicity of NPP and its potential for use as a therapeutic agent. Fourth, further research could be conducted to explore the potential for using NPP in other areas, such as agriculture and food production. Finally, further research could be conducted to explore the potential for using NPP in the development of new materials and technologies.
Métodos De Síntesis
NPP can be synthesized in a variety of ways. One of the most common methods is the Biginelli reaction, which involves the condensation of aldehydes, urea, and ethyl acetoacetate in the presence of an acid catalyst. This reaction results in the formation of a heterocyclic compound, which can then be further modified to form NPP. Other methods have also been developed, such as the condensation of aldehydes and piperazine derivatives in the presence of a base catalyst. Both of these methods have been used to synthesize NPP in the laboratory.
Propiedades
IUPAC Name |
N-phenyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16(18-13-4-2-1-3-5-13)22-10-8-21(9-11-22)15-7-6-14-19-17-12-23(14)20-15/h1-7,12H,8-11H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJLOABRNXXDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
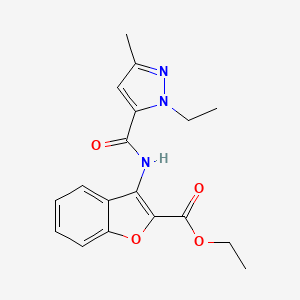

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)

![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)

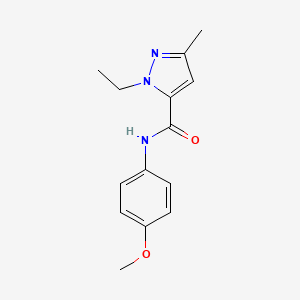
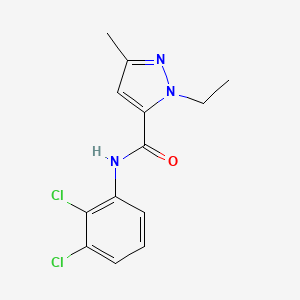

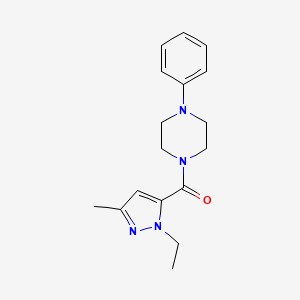
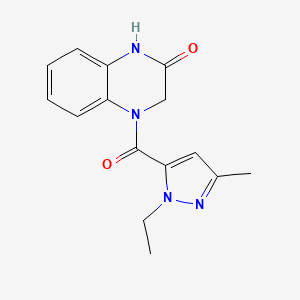
![2-(2,4-difluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537275.png)
![N-(3,4-difluorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537286.png)
